3-(Dodecylselanyl)propanoic acid is an organosulfur compound characterized by a propanoic acid backbone with a dodecyl group and a selenium atom. This compound is significant in various chemical applications due to its unique structural properties and reactivity. The molecular formula for 3-(Dodecylselanyl)propanoic acid is , and its molecular weight is approximately 306.40 g/mol. The compound falls under the category of organosulfur compounds, specifically classified as a carboxylic acid derivative.
3-(Dodecylselanyl)propanoic acid can be synthesized from readily available precursors, including dodecanethiol and appropriate selenium sources. The synthesis methods typically involve reactions that introduce the selenium atom into the propanoic acid structure.
The synthesis of 3-(Dodecylselanyl)propanoic acid can be approached through several methods, primarily focusing on the introduction of the selenium atom into the dodecyl chain attached to the propanoic acid.
The molecular structure of 3-(Dodecylselanyl)propanoic acid features a long hydrophobic dodecyl chain attached to a propanoic acid moiety, with a selenium atom substituting for a sulfur atom typically found in similar compounds.
CCCCCCCCCCCCCC(C(=O)O)Se
InChI=1S/C15H30O2Se/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14H,2-13H2,1H3,(H,17,18)
3-(Dodecylselanyl)propanoic acid can undergo various chemical reactions typical for carboxylic acids and organosulfur compounds.
These reactions are typically facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent).
The mechanism of action for 3-(Dodecylselanyl)propanoic acid primarily revolves around its interaction with biological systems and its potential role as a reactive intermediate in various organic reactions.
3-(Dodecylselanyl)propanoic acid has several potential applications in scientific research and industry:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: